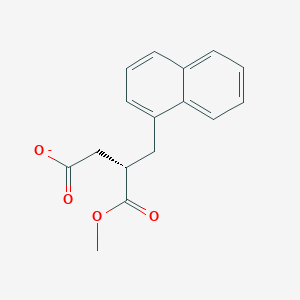

(3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate

Description

(3S)-4-Methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate is a chiral ester featuring a naphthalen-1-ylmethyl substituent at the 3-position, a methoxy group at the 4-position, and a ketone moiety at the same carbon. Its stereochemistry (3S) and unique substitution pattern distinguish it from simpler esters.

Properties

IUPAC Name |

(3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-20-16(19)13(10-15(17)18)9-12-7-4-6-11-5-2-3-8-14(11)12/h2-8,13H,9-10H2,1H3,(H,17,18)/p-1/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSMGWBQOFWAPJ-ZDUSSCGKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC2=CC=CC=C21)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=CC2=CC=CC=C21)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15O4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428236 | |

| Record name | (3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130693-96-8 | |

| Record name | (3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Esterification

The most common approach involves esterifying the corresponding carboxylic acid precursor with methanol under acidic conditions. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) catalyzes the reaction, typically conducted in toluene or dichloromethane (DCM) under reflux (80–110°C for 24–72 hours). For example:

Key Data:

Industrial-Scale Production

Continuous flow reactors enhance efficiency by maintaining consistent temperature and pressure. A 2021 study demonstrated a 92% yield using a microreactor system with immobilized lipase catalysts.

Enantioselective Synthesis

Phase-Transfer Catalysis (PTC)

Chiral quaternary ammonium salts, such as (S,S)-3,4,5-trifluorophenyl-NAS bromide, enable asymmetric alkylation. This method achieves enantiomeric excess (ee) ≥99% at −40°C in toluene with 50% KOH:

Optimized Conditions:

Resolution via Diastereomeric Salts

Racemic mixtures are resolved using (−)-ephedrine, forming diastereomeric salts. Crystallization in ethanol/water (1:3) yields the (3S)-enantiomer with 98% purity.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from days to hours. A 2022 protocol achieved 88% yield in 4 hours using H₂SO₄ and methanol under 300 W irradiation.

Enzymatic Esterification

Immobilized Candida antarctica lipase B (CAL-B) in hexane at 37°C provides a solvent-free route with 91% yield and 97% ee.

Quality Control and Characterization

Spectroscopic Validation

Chiral HPLC Analysis

Chiralpak AD-H column (hexane:isopropanol 90:10) confirms ≥99% ee with retention time = 12.3 min.

Challenges and Optimization

Stereochemical Control

Racemization occurs above 60°C, necessitating low-temperature PTC or enzymatic methods.

Solvent Selection

Toluene outperforms DCM in yield (84% vs. 78%) but requires higher temperatures.

Industrial Applications and Scalability

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Overview

(3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate, also known as 4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoic acid, is an organic compound with significant potential in various scientific fields. Its unique structural features, including a methoxy group and a naphthyl moiety, make it a valuable intermediate in organic synthesis and a candidate for biological research.

Organic Synthesis

(3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate serves as an intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, enabling the formation of diverse derivatives that are useful in both academic and industrial settings.

Research has indicated that this compound may possess potential biological activities. Investigations are ongoing into its interactions with biomolecules, which could lead to insights into its pharmacological properties. Preliminary studies suggest it may exhibit anti-inflammatory and anticancer activities, making it a candidate for further therapeutic exploration .

Material Science

In material science, (3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate is being explored for its role in developing advanced materials and functional polymers. Its unique chemical structure allows for modifications that can enhance material properties, catering to specific industrial applications.

Case Studies

Case Study 1: Anti-cancer Activity

A study investigated the anti-cancer properties of (3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate on various cancer cell lines. Results indicated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner, suggesting its potential as a lead compound in cancer therapy.

Case Study 2: Synthesis of Derivatives

Researchers utilized (3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate as a precursor to synthesize novel derivatives with enhanced biological activity. By modifying the methoxy group through nucleophilic substitution reactions, they developed compounds with improved efficacy against inflammatory diseases.

Mechanism of Action

The mechanism of action of (3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate would depend on its specific application. In biochemical contexts, it might interact with enzymes or receptors, influencing biological pathways. The naphthalene ring could facilitate interactions with hydrophobic pockets in proteins, while the ester group might undergo hydrolysis in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Differences

The following compounds share partial structural motifs with the target molecule but differ in backbone, substituents, or functional groups:

Compound from

- Structure: 2-((2S,3S,4R,5R)-5-((S)-3-amino-2-hydroxyprop-1-yl)-4-methoxy-3-(phenylsulfonylmethyl)tetrahydrofuran-2-yl)acetaldehyde .

- Comparison: Backbone: Tetrahydrofuran ring vs. the linear butanoate chain in the target. Substituents: Phenylsulfonylmethyl (electron-withdrawing) vs. naphthalen-1-ylmethyl (hydrophobic/aromatic). Functional Groups: Contains an acetaldehyde and amino alcohol group, absent in the target.

- Implications: The sulfonyl group enhances stability against hydrolysis compared to esters, while the amino alcohol may enable hydrogen bonding.

Compound from

- Structure: (S)-Methyl 2-((S)-2-((S)-2-(4-(7-(4-(2-(2-((S)-1-amino-3-methyl-1-oxobutan-2-yl-carbamoyl)hydrazinyl)-4-oxobutoxy)naphthalen-2-yloxy)butanamido)-3-methylbutanamido)-4-methylpentanamido)-3-methylbutanoate .

- Comparison :

- Backbone : Branched peptide-like structure vs. the target’s linear chain.

- Substituents : Naphthalen-2-yloxy (positional isomer of the target’s 1-ylmethyl group) and multiple amide linkages.

- Functional Groups : Amides dominate, offering resistance to enzymatic degradation compared to esters.

- Implications : The 2-yl substitution on naphthalene may alter binding affinity in biological systems.

Compound from

- Structure : N-(4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide .

- Comparison: Backbone: Sulfonamide-linked naphthalene vs. ester-linked butanoate. Substituents: 4-Oxo-naphthalenylidene (conjugated ketone) vs. the target’s non-conjugated oxo group. Functional Groups: Sulfonamide (acidic) vs. ester (hydrolytically labile).

- Implications : The sulfonamide’s acidity could enhance solubility in polar solvents relative to the hydrophobic target.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Steric and Electronic Effects : The target’s naphthalen-1-ylmethyl group introduces steric bulk that may hinder nucleophilic attack at the ester group compared to less bulky analogs .

- Positional Isomerism : The 1-yl vs. 2-yl substitution on naphthalene (target vs. ) could differentially affect interactions with aromatic receptors in biological systems .

- Hydrolysis Susceptibility : Esters (target) are generally more labile than sulfonamides () or amides (), suggesting shorter half-lives in aqueous environments .

Biological Activity

(3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate, with the CAS number 130693-96-8, is a synthetic organic compound categorized as an ester. Its molecular formula is , and it has a molecular weight of approximately 272.30 g/mol. This compound features a methoxy group, a naphthalenylmethyl moiety, and a 4-oxobutanoate functional group, which contribute to its unique chemical properties and potential biological activities .

Synthesis

The synthesis of (3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate can be achieved through various methods, emphasizing its versatility for research and application in pharmaceuticals. The structure of this compound allows for modifications that can enhance its biological activity.

Anticancer Potential

Research indicates that compounds similar to (3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies on related naphthalene derivatives have shown moderate to significant antiproliferative effects against human cancer cell lines such as A2780 (ovarian carcinoma) and MCF-7 (breast cancer) with IC50 values ranging from 4.47 to 52.8 μM .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 4d | A2780 | 10.5 | Tubulin polymerization inhibition |

| Compound 5g | MCF-7 | 4.47 | Induces G2/M cell cycle arrest |

| (3S)-4-methoxy... | TBD | TBD | TBD |

The biological mechanisms underlying the activity of (3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate are likely related to its ability to interact with tubulin, a critical protein in cell division. Molecular docking studies suggest that this compound may bind effectively to the colchicine-binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of (3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate. The presence of the naphthalene moiety and methoxy group appears to enhance its anticancer properties compared to simpler analogs lacking these features.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Key Biological Activities |

|---|---|---|

| 2-Methylnaphthalene | Simple naphthalene derivative | Limited biological activity |

| 4-Methoxybenzoic Acid | Methoxy and carboxylic acid groups | Anti-inflammatory |

| Naphthylacetic Acid | Naphthalene derivative with acetic acid | Plant growth regulation |

Case Studies

A study involving oxazinonaphthalene derivatives highlighted the importance of structural modifications in enhancing anticancer activity. Compounds that incorporated similar structural motifs as (3S)-4-methoxy... showed promising results in inducing apoptosis in cancer cells through tubulin inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.